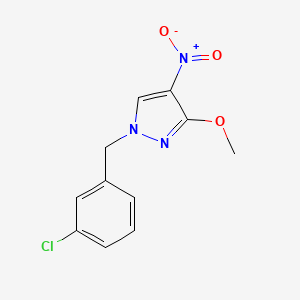![molecular formula C11H9FN2O2S B4396750 2-[(4-fluorobenzyl)thio]-4,6-pyrimidinediol](/img/structure/B4396750.png)
2-[(4-fluorobenzyl)thio]-4,6-pyrimidinediol
Vue d'ensemble
Description
2-[(4-fluorobenzyl)thio]-4,6-pyrimidinediol, also known as FBTDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2-[(4-fluorobenzyl)thio]-4,6-pyrimidinediol has been studied extensively in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
2-[(4-fluorobenzyl)thio]-4,6-pyrimidinediol exerts its pharmacological effects through multiple mechanisms, including the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways involved in inflammation and cell proliferation. It has also been shown to interact with specific protein targets, such as the nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor gamma (PPAR-γ), which play crucial roles in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been reported to exhibit several biochemical and physiological effects, including the reduction of oxidative stress, the inhibition of pro-inflammatory cytokines, and the modulation of glucose metabolism. It has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and to improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(4-fluorobenzyl)thio]-4,6-pyrimidinediol is its relatively simple and cost-effective synthesis method, which makes it easily accessible for laboratory experiments. It is also highly stable and exhibits low toxicity, making it a safe and reliable compound for in vitro and in vivo studies. However, one of the limitations of this compound is its relatively low solubility in non-polar solvents, which may limit its application in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-[(4-fluorobenzyl)thio]-4,6-pyrimidinediol, including the development of novel derivatives with improved pharmacological properties, the investigation of its effects on specific disease models, and the elucidation of its molecular mechanism of action. Other potential areas of research include the exploration of its potential as a dietary supplement or nutraceutical, and the development of novel drug delivery systems for improved bioavailability and efficacy.
Conclusion
In conclusion, this compound is a promising chemical compound with a wide range of potential applications in scientific research. Its potent antioxidant and anti-inflammatory properties, as well as its ability to modulate various signaling pathways, make it a promising candidate for the treatment of various diseases. Further research is needed to fully elucidate its pharmacological effects and potential therapeutic applications.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-8-3-1-7(2-4-8)6-17-11-13-9(15)5-10(16)14-11/h1-5H,6H2,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOCPOUQUPSUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CC(=O)N2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4396667.png)
![1-benzyl-4-{4-[(benzylsulfonyl)methyl]benzoyl}piperazine](/img/structure/B4396679.png)
![4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B4396691.png)
![N-[3-(acetylamino)phenyl]-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B4396692.png)
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B4396696.png)

![2-{4-[4-methoxy-3-(methoxymethyl)benzyl]-1-piperazinyl}-N,N-dimethylacetamide trifluoroacetate](/img/structure/B4396700.png)
![tert-butyl {[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}carbamate](/img/structure/B4396709.png)


![(2,2-dimethylpropyl){5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4396731.png)

![3-[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-3-oxopropanenitrile](/img/structure/B4396744.png)
